molecular formula C10H5Cl2NO3 B132829 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid CAS No. 144061-33-6

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid

Cat. No.: B132829
CAS No.: 144061-33-6
M. Wt: 258.05 g/mol
InChI Key: HVXHDYSWCHQWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of quinolines, which are nitrogen-containing heterocyclic compounds. The presence of chlorine atoms at positions 7 and 8, along with a carboxylic acid group at position 3, makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid typically involves the reaction of 4-hydroxyquinoline derivatives with suitable chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent, which facilitates the introduction of chlorine atoms at the desired positions on the quinoline ring. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The chlorine atoms at positions 7 and 8 can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alkyl halides are used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Aminoquinoline or alkylquinoline derivatives.

Scientific Research Applications

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid is unique due to the presence of two chlorine atoms at positions 7 and 8, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXHDYSWCHQWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351180
Record name 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144061-33-6
Record name 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid
Reactant of Route 2
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid
Reactant of Route 3
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid
Reactant of Route 4
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid
Reactant of Route 6
7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.